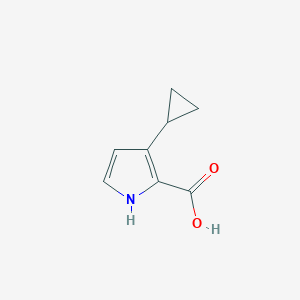

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUCKYAPXLSACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

Topic: 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid SMILES and InChIKey Content Type: Technical Monograph / Chemical Data Sheet Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a specialized heterocyclic building block utilized in the design of kinase inhibitors, antiviral agents (specifically HCV NS5B polymerase inhibitors), and GPCR modulators. This scaffold combines the hydrogen-bonding capability of the pyrrole-2-carboxylic acid core with the unique steric and electronic properties of the cyclopropyl group.

The cyclopropyl moiety serves as a critical bioisostere for isopropyl or tert-butyl groups, offering increased metabolic stability by blocking cytochrome P450-mediated oxidation while introducing specific conformational constraints ("Escape from Flatland") that enhance ligand-target binding affinity.

Chemical Identity & Informatics

This section provides the validated machine-readable identifiers required for cheminformatics integration and database registration.

| Identifier Type | Value |

| IUPAC Name | 3-cyclopropyl-1H-pyrrole-2-carboxylic acid |

| Common Name | 3-Cyclopropylpyrrole-2-carboxylic acid |

| CAS Registry Number | 1369142-11-9 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| SMILES (Canonical) | C1CC1C2=C(NC=C2)C(=O)O |

| SMILES (Isomeric) | C1CC1C2=C(NC=C2)C(=O)O |

| InChI String | InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |

| InChIKey | UEUCKYAPXLSACG-UHFFFAOYSA-N |

Physicochemical Profile (Calculated)

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

| Property | Value | Medicinal Chemistry Implication |

| cLogP | ~1.52 | Optimal lipophilicity for oral bioavailability; falls within Lipinski's Rule of 5. |

| TPSA | 49.3 Ų | Indicates good membrane permeability (TPSA < 140 Ų). |

| H-Bond Donors | 2 (NH, OH) | Critical for active site interactions; potential for salt formation. |

| H-Bond Acceptors | 2 (C=O, OH) | Facilitates water solubility and receptor binding. |

| pKa (Acid) | ~4.5 | Carboxylic acid is ionized at physiological pH (7.4), improving solubility. |

| pKa (Base) | ~ -3.8 | The pyrrole nitrogen is non-basic due to aromaticity. |

Synthetic Methodologies

The synthesis of 3-substituted pyrrole-2-carboxylic acids is non-trivial due to the natural electrophilic preference of the pyrrole ring for the 4- and 5-positions. Two primary strategies are employed: Cross-Coupling (for diversity) and De Novo Ring Synthesis (for scale).

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This route is preferred in medicinal chemistry for generating libraries of analogs. It utilizes a halogenated precursor and a boronic acid.[1][2][3][4]

Protocol Logic:

-

Starting Material: Methyl 3-bromo-1H-pyrrole-2-carboxylate. The ester protection prevents catalyst poisoning by the free acid.

-

Coupling Partner: Cyclopropylboronic acid (or the more stable MIDA boronate).

-

Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos. These ligands are chosen to facilitate the oxidative addition into the electron-rich pyrrole ring.

-

Base: K₃PO₄ is used to activate the boronic acid without hydrolyzing the ester prematurely.

Step-by-Step Workflow:

-

Dissolve Methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in 1,4-Dioxane/Water (4:1).

-

Add Cyclopropylboronic acid (1.5 eq) and K₃PO₄ (3.0 eq).

-

Degas with Argon for 10 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.

-

Hydrolysis: Treat the crude ester with LiOH in THF/Water to reveal the free acid.

Method B: De Novo Ring Synthesis (Hantzsch-Type)

For multi-gram scale-up, constructing the pyrrole ring with the substituent in place is often more cost-effective.

Protocol Logic:

-

Precursors: A cyclopropyl-substituted

-keto ester condenses with an -

Mechanism: Cyclocondensation ensures the cyclopropyl group is locked at the 3-position based on the starting material structure.

Synthetic Pathway Visualization

Caption: Comparative synthetic routes showing the Suzuki Cross-Coupling (Top) and Hantzsch De Novo Synthesis (Bottom).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

1H NMR (DMSO-d₆, 400 MHz) - Predicted

-

δ 12.1 ppm (br s, 1H): Pyrrole NH (Broad due to exchange).

-

δ 11.5 ppm (br s, 1H): Carboxylic Acid OH.

-

δ 6.80 ppm (d, J=2.5 Hz, 1H): Pyrrole H-5 (Alpha to Nitrogen).

-

δ 5.95 ppm (d, J=2.5 Hz, 1H): Pyrrole H-4.

-

δ 2.10 ppm (m, 1H): Cyclopropyl CH (Methine).

-

δ 0.85 - 0.60 ppm (m, 4H): Cyclopropyl CH₂ (Methylene protons, characteristic high-field multiplet).

Mass Spectrometry (ESI)

-

[M+H]⁺: m/z 152.07[5]

-

[M-H]⁻: m/z 150.06

Medicinal Chemistry Utility

Structural Significance

The 3-cyclopropyl group is not merely a hydrophobic filler; it imparts specific electronic and steric advantages:

-

Sigma-Hole Interactions: The strained cyclopropyl ring has significant p-character in its C-C bonds, allowing it to engage in unique

-interactions with aromatic residues in protein binding pockets. -

Metabolic Blocking: Unlike an isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated benzylic hydroxylation, extending the half-life (

) of the drug candidate. -

Rigidity: The group reduces the entropic penalty of binding compared to flexible alkyl chains.

Common Bioisosteric Replacements

This scaffold is frequently used to replace:

-

3-Isopropylpyrrole: To improve metabolic stability.

-

Indole-2-carboxylic acid: To reduce molecular weight and lipophilicity (LLE optimization).

References

-

PubChem. (2025). 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid (Compound CID 79325455).[5] National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling protocol described). [Link]

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric principles of cyclopropyl groups). [Link]

-

ECHA. (2025). Registration Dossier: 3-cyclopropyl-1H-pyrrole-2-carboxylic acid. European Chemicals Agency. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 3-cyclopropyl-1h-pyrrole-2-carboxylic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility & Handling of 3-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

Part 1: Executive Summary

3-cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1369142-11-9) is a specialized heterocyclic building block often utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents. Its structure combines the electron-rich pyrrole core with a lipophilic cyclopropyl moiety and an acidic carboxyl group.

This guide addresses a common bottleneck in utilizing this compound: solubility optimization . While the parent compound (pyrrole-2-carboxylic acid) is well-characterized, the addition of the C3-cyclopropyl group significantly alters the physicochemical profile, increasing lipophilicity (LogP) and modifying crystal lattice energy.

Key Takeaway:

-

DMSO is the preferred solvent for high-concentration stock solutions (>50 mM).

-

Methanol is suitable for intermediate dilutions and LC-MS sample preparation but may not support high-molarity storage stocks.

-

Critical Caution: Pyrrole-2-carboxylic acids are prone to decarboxylation under thermal stress and oxidation upon prolonged air exposure. Dissolution protocols must minimize heat and light.

Part 2: Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the molecule's functional groups.

| Property | Value (Predicted/Approx) | Impact on Solubility |

| Molecular Weight | 151.16 g/mol | Low MW facilitates dissolution. |

| LogP (Lipophilicity) | ~1.8 - 2.1 | Higher than parent pyrrole. Good affinity for DMSO/MeOH. |

| pKa (Acidic) | ~4.5 (COOH) | Soluble in basic aqueous buffers; less soluble in acidic water. |

| H-Bond Donors | 2 (NH, OH) | Capable of strong H-bonding with DMSO (sulfoxide oxygen). |

| H-Bond Acceptors | 2 (C=O, OH) | Facilitates solvation in protic solvents like Methanol. |

Solubility in DMSO (Dimethyl Sulfoxide)

Rating: Excellent Target Concentration: 10 mM – 100 mM

DMSO is the "Gold Standard" for this compound. The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor, effectively interacting with the pyrrole N-H and the carboxylic acid O-H.

-

Mechanism: DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice more effectively than protic solvents.

-

Freezing Risk: Pure DMSO freezes at ~19°C. Stock solutions stored at 4°C or -20°C will freeze. Repeated freeze-thaw cycles can induce precipitation or degradation.

-

Recommendation: Aliquot stocks into single-use vials to avoid freeze-thaw stress.

Solubility in Methanol (MeOH)

Rating: Good to Moderate Target Concentration: 1 mM – 10 mM

Methanol is a polar protic solvent. While it dissolves the compound well, the solubility limit is generally lower than in DMSO.

-

Utility: Ideal for transferring the compound into reaction vessels or preparing samples for LC-MS (compatible with mobile phases).

-

Volatility: Methanol evaporates distinctively faster than DMSO, making it poor for long-term open-well assays but excellent for solvent exchange.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Standard procedure for biological assays or high-throughput screening.

Materials:

-

3-cyclopropyl-1H-pyrrole-2-carboxylic acid (Solid)

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

-

Vortex mixer

-

Ultrasonic bath (Optional)

Workflow:

-

Weighing: Weigh 15.1 mg of the solid compound into a 1.5 mL amber microcentrifuge tube.

-

Note: Amber tubes protect the electron-rich pyrrole from photo-oxidation.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution:

-

Step 1: Vortex vigorously for 30 seconds.

-

Step 2: Inspect visually. If solid remains, sonicate at room temperature for 5-minute intervals.

-

Critical:Do not heat above 40°C. Higher temperatures risk decarboxylation (loss of CO₂).

-

-

Verification: Hold the tube against a light source. The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

Protocol B: Solubility Assessment & Troubleshooting

Use this if the standard protocol fails or if higher concentrations are required.

Figure 1: Decision tree for solubilizing 3-cyclopropyl-1H-pyrrole-2-carboxylic acid. Note the strict temperature control during sonication.

Part 4: Stability & Handling (Expert Insights)

The Decarboxylation Trap

Pyrrole-2-carboxylic acids are chemically distinct from benzoic acids. The electron-rich pyrrole ring facilitates the loss of the carboxyl group, particularly in acidic conditions or under heat.

-

Avoid: Boiling in methanol or prolonged heating in DMSO.

-

Monitor: If your LC-MS shows a peak with Mass = (M - 44), you have decarboxylated your compound (Product: 3-cyclopropyl-1H-pyrrole).

Aqueous Dilution (The "Crash Out" Risk)

When diluting a DMSO stock into aqueous buffer (e.g., for a cell assay):

-

pH Matters: The carboxylic acid has a pKa ~4.5.

-

pH < 4: The compound is protonated (neutral) and less soluble. Risk of precipitation is high.

-

pH > 6: The compound is deprotonated (anionic carboxylate). Solubility is significantly enhanced.

-

-

Best Practice: Ensure your assay buffer is buffered to pH 7.0–7.4 (PBS or HEPES) to maintain the compound in its soluble, ionized state.

Storage

-

Solid: -20°C, desiccated, protected from light.

-

DMSO Stock: -20°C or -80°C. Stable for ~3-6 months.

-

Tip: If the DMSO stock turns dark brown/black over time, oxidative polymerization has occurred. Discard.

-

Part 5: Summary Data Table

| Solvent | Solubility Limit (Est.) | Primary Use | Storage Stability |

| DMSO | > 100 mM | Stock Solutions | High (if frozen) |

| Methanol | ~ 20 - 50 mM | Transfers / Synthesis | Moderate (Evaporation risk) |

| Water (pH 7) | > 10 mM | Biological Assays | Low (Hydrolysis/Oxidation risk) |

| Water (pH 2) | < 0.1 mM | None (Precipitation) | N/A |

References

-

PubChem. (2025).[1][2][3] 3-cyclopropyl-1H-pyrrole-2-carboxylic acid (Compound).[1][4] National Library of Medicine. Available at: [Link]

-

Domagala, A., et al. (2015). "Living on pyrrolic foundations - Advances in natural and artificial bioactive pyrrole derivatives."[5] European Journal of Medicinal Chemistry, 100, 176–187.[5] (Contextualizes the stability and reactivity of pyrrole-2-carboxylates).

Sources

- 1. PubChemLite - 3-cyclopropyl-1h-pyrrole-2-carboxylic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-cyclopropyl-1h-pyrrole-2-carboxylic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-Cyclopropyl and 4-Cyclopropyl Pyrrole-2-Carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals

Abstract

The pyrrole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The strategic placement of substituents on the pyrrole ring is a critical aspect of drug design, profoundly influencing the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This technical guide provides a comprehensive comparative analysis of two closely related isomers: 3-cyclopropyl- and 4-cyclopropyl-pyrrole-2-carboxylic acid. While structurally similar, the positional difference of the cyclopropyl group imparts distinct electronic and steric characteristics, leading to divergent biological activities and therapeutic potential. This document will delve into the synthetic strategies, physicochemical properties, spectroscopic characterization, and a comparative analysis of the biological implications of these two isomers, offering valuable insights for researchers and scientists in drug development.

Introduction: The Significance of Substituted Pyrrole-2-Carboxylic Acids in Medicinal Chemistry

The pyrrole ring is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][3] Its aromatic nature and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The carboxylic acid functionality at the 2-position further enhances its utility, providing a key interaction point with receptors and enzymes, and improving aqueous solubility.[2]

The introduction of a cyclopropyl group, a small, strained ring system, is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, potency, and membrane permeability.[4] The unique electronic properties of the cyclopropyl group, which can exhibit characteristics of a double bond, allow it to influence the electronic distribution within the pyrrole ring.[5] The precise positioning of this group—at either the 3- or 4-position of the pyrrole-2-carboxylic acid core—can have a profound impact on the molecule's overall properties and its interaction with biological systems. This guide aims to elucidate these differences to inform rational drug design.

Synthetic Strategies: Navigating the Synthesis of Positional Isomers

The synthesis of specifically substituted pyrroles requires careful consideration of the chosen synthetic route to ensure regiochemical control. Established methods such as the Paal-Knorr, Hantzsch, and Van Leusen syntheses provide versatile platforms for constructing the pyrrole ring, which can be adapted for the introduction of a cyclopropyl substituent at the desired position.[1][6][7][8]

Synthesis of 3-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

A plausible synthetic approach to 3-cyclopropyl-1H-pyrrole-2-carboxylic acid could involve a modification of the Van Leusen pyrrole synthesis.[8][9] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

Figure 1: Proposed synthetic pathway for 3-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrrole-2-carboxylic Acid (Proposed)

-

Step 1: Formation of the Intermediate Adduct. To a solution of cyclopropylacetaldehyde in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C. To this, add a solution of ethyl isocyanoacetate dropwise. Allow the reaction to stir at room temperature until completion, monitored by TLC.

-

Step 2: Cyclization to Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate. The reaction mixture containing the intermediate adduct is heated to reflux to induce intramolecular cyclization and elimination of the tosyl group, affording the pyrrole ester. The crude product is then purified by column chromatography.

-

Step 3: Hydrolysis to 3-Cyclopropyl-1H-pyrrole-2-carboxylic Acid. The purified ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide. The solution is heated to reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, acidified with a suitable acid (e.g., HCl), and the precipitated product is collected by filtration, washed with water, and dried to yield 3-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Synthesis of 4-Cyclopropyl-1H-pyrrole-2-carboxylic Acid

The synthesis of the 4-cyclopropyl isomer can be approached using a modified Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[2][10][11]

Figure 2: Proposed synthetic pathway for 4-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: Synthesis of 4-Cyclopropyl-1H-pyrrole-2-carboxylic Acid (Proposed)

-

Step 1: Synthesis of 1-Cyclopropyl-1,4-dione Precursor. A suitable 1,4-dicarbonyl precursor bearing a cyclopropyl group is required. This can be synthesized through various established methods, for example, by the acylation of a cyclopropyl-containing starting material.

-

Step 2: Paal-Knorr Cyclization. The 1-cyclopropyl-1,4-dione precursor is reacted with an ammonia source, such as ammonium hydroxide or ammonium acetate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion, yielding 4-cyclopropyl-1H-pyrrole.

-

Step 3: Formylation and Oxidation. The resulting 4-cyclopropyl-1H-pyrrole can be selectively formylated at the 2-position using the Vilsmeier-Haack reaction (POCl₃, DMF). The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Ag₂O) to afford 4-cyclopropyl-1H-pyrrole-2-carboxylic acid.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The position of the cyclopropyl group is expected to influence the physicochemical properties of the two isomers. These differences, although subtle, can have significant implications for drug development, affecting solubility, membrane permeability, and oral bioavailability.

Table 1: Predicted Physicochemical Properties

| Property | 3-Cyclopropyl-pyrrole-2-carboxylic acid | 4-Cyclopropyl-pyrrole-2-carboxylic acid |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol | 151.16 g/mol |

| Predicted logP | ~1.5 - 2.0 | ~1.5 - 2.0 |

| Predicted pKa | ~4.5 - 5.0 | ~4.5 - 5.0 |

| Predicted Solubility | Slightly soluble in water | Slightly soluble in water |

Note: These values are estimations based on the parent pyrrole-2-carboxylic acid and general contributions of a cyclopropyl group. Experimental determination is necessary for precise values.

Spectroscopic Characterization

The structural differences between the two isomers will be clearly discernible in their NMR and mass spectra.

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

3-Cyclopropyl-pyrrole-2-carboxylic acid: The ¹H NMR spectrum is expected to show distinct signals for the pyrrole protons at positions 4 and 5, and the N-H proton. The cyclopropyl protons will appear as a complex multiplet in the upfield region. The proximity of the cyclopropyl group to the carboxylic acid at C2 will likely influence the chemical shifts of the adjacent pyrrole proton.

-

4-Cyclopropyl-pyrrole-2-carboxylic acid: In this isomer, the ¹H NMR spectrum will show signals for the pyrrole protons at positions 3 and 5. The cyclopropyl group at C4 will primarily influence the chemical shift of the adjacent pyrrole protons. The overall pattern of the pyrrole region will be different from the 3-substituted isomer, allowing for unambiguous identification.

The ¹³C NMR spectra will also show characteristic differences in the chemical shifts of the pyrrole carbons, particularly C3 and C4, due to the direct attachment of the cyclopropyl group.

3.1.2. Mass Spectrometry

The electron ionization (EI) mass spectra of both isomers are expected to show a molecular ion peak at m/z 151. The fragmentation patterns, however, may differ due to the different positions of the cyclopropyl group. The loss of the carboxylic acid group (M-45) is a likely fragmentation pathway for both. The fragmentation of the cyclopropyl ring itself might also be observed, providing further structural information.[12]

Comparative Analysis of Biological Implications: A Medicinal Chemistry Perspective

The positional isomerism of the cyclopropyl group can lead to significant differences in the biological activity and pharmacokinetic properties of these molecules. This is primarily due to the distinct steric and electronic environments created around the pyrrole core.

Steric Effects

-

3-Cyclopropyl Isomer: The cyclopropyl group at the 3-position is adjacent to the carboxylic acid at the 2-position. This proximity can create steric hindrance, potentially influencing the orientation of the carboxylic acid group and its ability to interact with target binding sites. This steric bulk could either be beneficial, by enforcing a specific bioactive conformation, or detrimental, by preventing optimal binding.

-

4-Cyclopropyl Isomer: With the cyclopropyl group at the 4-position, it is further away from the carboxylic acid. This would result in less steric clash and may allow for more flexibility in the orientation of the carboxylate group. The overall shape of the molecule will also differ, which can impact how it fits into a protein's binding pocket.

Electronic Effects

The cyclopropyl group can donate electron density to the pyrrole ring through its "double-bond-like" character.[5] The position of this electron-donating group will influence the electron distribution within the aromatic ring.

-

3-Cyclopropyl Isomer: Electron donation at the 3-position will increase the electron density at positions 2 and 5 of the pyrrole ring. This could affect the acidity of the carboxylic acid and the reactivity of the pyrrole ring in metabolic transformations.

-

4-Cyclopropyl Isomer: Electron donation at the 4-position will primarily increase the electron density at positions 3 and 5. This altered electronic landscape can influence the molecule's interaction with biological targets and its metabolic fate.

Implications for Drug Design

The choice between a 3-cyclopropyl and a 4-cyclopropyl substituent on a pyrrole-2-carboxylic acid scaffold would depend on the specific therapeutic target and the desired pharmacological profile.

-

Target Interaction: If a target's binding pocket has a specific steric requirement near the carboxylic acid binding site, the 3-cyclopropyl isomer might offer a more defined and potentially more potent interaction. Conversely, if more flexibility is required, the 4-cyclopropyl isomer might be preferred.

-

Metabolic Stability: The position of the cyclopropyl group can influence the sites of metabolic attack. For instance, if the 3-position is a metabolic hotspot in an unsubstituted analog, introducing a cyclopropyl group there could block this metabolism and improve the drug's half-life.

-

Off-Target Effects: The different shapes and electronic profiles of the two isomers could lead to different off-target activities. A comparative screening of both isomers against a panel of off-target proteins is crucial during the drug development process.

Conclusion

The seemingly minor change of moving a cyclopropyl group from the 3- to the 4-position of a pyrrole-2-carboxylic acid core can have profound consequences for its chemical and biological properties. This in-depth analysis highlights the importance of considering positional isomerism as a key variable in drug design. The 3-cyclopropyl isomer presents a more sterically constrained environment around the crucial carboxylic acid moiety, while the 4-cyclopropyl isomer offers greater conformational flexibility. These differences in steric and electronic properties necessitate a careful and comparative evaluation of both isomers in the context of a specific drug discovery program. The synthetic strategies and analytical considerations outlined in this guide provide a framework for researchers to synthesize, characterize, and ultimately select the optimal isomer for their therapeutic target, thereby accelerating the development of novel and effective medicines.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.).

- Pyrrole-2-carboxylic acid - Chem-Impex. (n.d.).

- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.).

- Hantzsch pyrrole synthesis - Grokipedia. (n.d.).

- Hantzsch pyrrole synthesis - Wikipedia. (n.d.).

- Comparative study of the biological activity of different substituted pyrroles - Benchchem. (n.d.).

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).

- Van Leusen Reaction - Organic Chemistry Portal. (n.d.).

- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).

- How does the cyclopropyl group influence conjugation and arom

- Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Arylpyrroles - Benchchem. (n.d.).

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (2025, April 3).

- Chemical shifts. (n.d.).

- 1H NMR Spectroscopy. (n.d.).

- Visible Light Initiated Hantzsch Synthesis of 2,5-Diaryl-Substituted Pyrroles at Ambient Conditions - Organic Chemistry Portal. (n.d.).

- Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. (2020).

- Van Leusen reaction - Grokipedia. (n.d.).

- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC. (2018, October 17).

- Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC. (n.d.).

- Tables For Organic Structure Analysis. (n.d.).

- Pyrrole(109-97-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- Selected examples of biologically active 3-pyrrolines - ResearchG

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023, March 13).

- Pyrrole synthesis - Organic Chemistry Portal. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. (2022, February 15).

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace. (n.d.).

- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed. (2013, October 30).

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- 'H chemical shifts for cyclopropyl protons (in | Download Table - ResearchG

- Reactivity of electrophilic cyclopropanes. (n.d.).

- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4).

- NMR Chemical Shifts of Impurities - MilliporeSigma. (n.d.).

- Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- 1-cyclopropyl-1h-pyrrole-2-carboxylic acid - PubChemLite. (n.d.).

- Cyclopropyl Group: An Excited-State Aromaticity Indic

- Pyrrole-2-carboxylic acid - Wikipedia. (n.d.).

- Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Compar

- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. - Semantic Scholar. (n.d.).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google P

- cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.).

- Pyrrole-3-carboxylic acid deriv

- INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS - DergiPark. (2025, September 30).

- Reactivity of electrophilic cyclopropanes - PMC - NIH. (n.d.).

- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.).

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopropyl Group: An Excited-State Aromaticity Indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Bromopyrroles

Topic: Procedure for Cyclopropylboronic Acid Coupling with Bromopyrroles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The introduction of cyclopropyl motifs into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry, known to improve metabolic stability and potency. However, the coupling of cyclopropylboronic acid with bromopyrroles presents a unique "perfect storm" of synthetic challenges: the rapid protodeboronation of the cyclopropyl donor and the catalyst poisoning potential of the electron-rich pyrrole core.

This guide moves beyond generic Suzuki conditions, providing a field-validated protocol based on the Wallace-Chen modification (bulky phosphine ligands) and Molander's trifluoroborate strategy . We focus on controlling the rate of transmetallation relative to hydrolytic decomposition to ensure reproducibility.

Strategic Analysis: The Mechanistic Bottleneck

To succeed, one must understand why this reaction fails. The failure mode is rarely oxidative addition; it is the competition between transmetallation and protodeboronation .

The Instability of Cyclopropylboronic Acid

Unlike aryl boronic acids, cyclopropylboronic acid is prone to rapid protodeboronation in aqueous base. This pathway is accelerated by:

-

High pH: Formation of the boronate "ate" complex, which is the active species for transmetallation but also the precursor to decomposition.

-

Slow Transmetallation: If the Pd(II) intermediate is sterically crowded or the pyrrole is electron-rich (deactivating the metal center), the boronate waits in solution, eventually hydrolyzing to cyclopropane and boric acid.

The Pyrrole Challenge

-

Catalyst Poisoning: Unprotected N-H pyrroles are acidic (

). In the presence of base, the deprotonated pyrrolide anion can coordinate tightly to Palladium, shutting down the catalytic cycle. -

Electronic Deactivation: Electron-rich pyrroles make the oxidative addition complex more stable and less reactive toward transmetallation.

The Solution: We must accelerate transmetallation using bulky, electron-rich ligands (e.g., Tricyclohexylphosphine,

Mechanistic Pathway & Failure Modes

The following diagram illustrates the kinetic competition that dictates yield.

Figure 1: The Kinetic Competition. Note the red path: if Transmetallation is slower than hydrolysis, the reagent is destroyed.

Pre-requisite: Substrate Preparation

CRITICAL: Do NOT attempt this coupling on unprotected (N-H) bromopyrroles. The yield will be erratic (<20%).

| Protection Group | Suitability | Notes |

| Boc (tert-butyloxycarbonyl) | High | Excellent electronic withdrawal activates the C-Br bond. Stable to |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | Robust. Withstands harsher bases if needed. |

| Tosyl (Ts) | Medium | Strong activation, but risk of hydrolysis at high temp/base conc. |

| Unprotected (N-H) | Low | Avoid. Causes catalyst poisoning. |

Protocol A: The Wallace-Chen Method (Standard)

Based on the seminal work by Merck Process Research [1]. Best for standard medicinal chemistry scales (100 mg - 10 g).

Reagents & Stoichiometry[1][2][3][4][5][6][7]

-

Substrate: N-Boc-Bromopyrrole (1.0 equiv)

-

Boron Source: Cyclopropylboronic acid (1.5 - 2.0 equiv )

-

Note: Excess is required to account for protodeboronation.[1]

-

-

Catalyst: Palladium(II) Acetate (

) (0.05 equiv / 5 mol%) -

Ligand: Tricyclohexylphosphine (

) (0.10 equiv / 10 mol%)-

Why: The steric bulk of Cy promotes the formation of monoligated Pd species, accelerating oxidative addition and transmetallation.

-

-

Base: Potassium Phosphate Tribasic (

) (3.0 equiv) -

Solvent: Toluene / Water (20:1 ratio)

Step-by-Step Procedure

-

Catalyst Pre-complexation (Crucial):

-

In a reaction vial, combine

and -

Stir at room temperature for 15 minutes under Argon/Nitrogen. The solution should turn from orange to yellow/pale, indicating the formation of the active

species.

-

-

Reaction Assembly:

-

Add the N-Boc-Bromopyrrole and Cyclopropylboronic acid to the catalyst mixture.

-

Add solid

. -

Add Water (strictly 5% v/v relative to Toluene). Do not use excess water; it accelerates boronic acid decomposition.

-

-

Degassing:

-

Sparge the mixture with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

-

-

Heating:

-

Seal the vessel and heat to 100°C for 4–12 hours.

-

Monitoring: Check LCMS. If the boronic acid is consumed but starting material remains, add another 0.5 equiv of boronic acid.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with water and brine.

-

Dry over

.[2] -

Purification Note: Cyclopropyl-pyrroles can be acid-sensitive. Use neutralized silica (add 1%

to eluent) if the Boc group is labile.

-

Protocol B: The Molander Modification (Difficult Substrates)

For sterically hindered bromopyrroles or when Protocol A yields <40%. Uses Potassium Cyclopropyl Trifluoroborate [2].[3][1]

Why this works

Trifluoroborates are reservoirs. They hydrolyze slowly to release the active boronic acid in situ, keeping the concentration low and preventing the "ate" complex from accumulating and decomposing.

Reagents

-

Boron Source: Potassium Cyclopropyl Trifluoroborate (1.1 - 1.3 equiv)

-

Catalyst:

(2 mol%) + XPhos (4 mol%) -

Base:

(3.0 equiv) -

Solvent: THF / Water (10:1)

Procedure

-

Combine all solids (Substrate, Trifluoroborate, Pd source, Ligand, Base) in a vial.

-

Evacuate and backfill with Argon (3x).

-

Add degassed THF/Water mixture.

-

Heat to 80°C for 12–18 hours.

-

Advantage: This protocol often requires less excess reagent and is more tolerant of scale-up.

Experimental Workflow & Decision Tree

Figure 2: Operational Workflow for Optimization.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific chemical rectifications.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Rapid protodeboronation of cyclopropylboronic acid. | 1. Increase boronic acid to 2.5 equiv.2. Switch to Protocol B (Trifluoroborate).3. Reduce water content to 2-3%. |

| Homocoupling (R-R) | Presence of Oxygen or slow transmetallation. | 1. Degas solvents more rigorously (freeze-pump-thaw).2. Ensure |

| De-Boc / De-protection | Base is too strong or temperature too high. | 1. Switch base from |

| Black Precipitate (Pd black) | Catalyst decomposition ("Pd death"). | Ligand loading is insufficient. Increase L:Pd ratio to 2.5:1 or 3:1. |

Comparative Ligand Performance (Typical Data)

Based on coupling of N-Boc-4-bromopyrrole-2-carboxylate [1, 3]

| Ligand | Yield | Comment |

| < 15% | Too sterically unhindered; promotes side reactions. | |

| 40-50% | Better, but often stalls. | |

| 85-95% | Optimal. High electron density + bulk prevents Pd aggregation. | |

| XPhos | 90-95% | Excellent alternative, especially for chlorides or hindered bromides. |

References

-

Wallace, D. J., & Chen, C. (2002).[4][5] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

-

Molander, G. A., & Gormisky, P. E. (2008).[6] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][6] The Journal of Organic Chemistry, 73(19), 7481-7485.

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. audreyli.com [audreyli.com]

- 5. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

Application Note: High-Efficiency Synthesis of Pyrrole-2-Carboxamide PARP Inhibitors

Executive Summary & Scientific Rationale

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality in oncology, particularly for tumors harboring BRCA1/2 mutations. The pharmacological success of these agents relies on their ability to compete with NAD+ for the catalytic domain of PARP-1/2.

This guide details the synthesis of Pyrrole-2-Carboxamide (P2C) scaffolds. While clinically approved inhibitors like Veliparib utilize a benzimidazole core, the P2C scaffold serves as an accessible, potent, and highly modifiable pharmacophore that mimics the nicotinamide moiety of NAD+.

The Mechanistic Anchor: Nicotinamide Mimicry

The efficacy of the P2C scaffold is dictated by its ability to form a "hydrogen bond triad" within the PARP active site:

-

Gly863 (Backbone NH): Accepts an H-bond from the inhibitor's amide oxygen.

-

Ser904 (Side chain OH): Donates an H-bond to the inhibitor's amide oxygen.

-

Gly863 (Backbone C=O): Accepts an H-bond from the inhibitor's amide NH.

Critical Design Requirement: The synthesis must prioritize the installation of a primary amide (–CONH₂) or a conformationally constrained lactam at the C2 position of the pyrrole ring to satisfy these interactions.

Structural Biology & Design Logic

The following diagram illustrates the binding interaction and the synthetic logic required to access the hydrophobic pocket (Adenosine site) which confers potency and selectivity.

Caption: Interaction map showing the critical hydrogen bonding network between the Pyrrole-2-Carboxamide warhead and the PARP-1 catalytic residues.

Detailed Synthetic Protocols

This workflow describes the synthesis of a 4-Aryl-Pyrrole-2-Carboxamide , a model compound exhibiting nanomolar affinity for PARP-1. The route is designed to be modular, allowing for variation at the C4 position (the "tail").

Phase 1: Scaffold Functionalization (C4-Arylation)

Objective: Install the hydrophobic group required for high-affinity binding. Reaction Type: Suzuki-Miyaura Cross-Coupling.

Materials:

-

Substrate: Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 1193-62-0).

-

Reagent: 4-Fluorophenylboronic acid (Model hydrophobic tail).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Base: K₂CO₃ (2.0 M aq).

-

Solvent: 1,4-Dioxane.

Protocol:

-

Setup: In a 50 mL Schlenk flask, charge Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq, 2.0 mmol) and 4-Fluorophenylboronic acid (1.2 eq).

-

Inertion: Evacuate and backfill with Nitrogen (3x). Add 1,4-Dioxane (10 mL) and degas by bubbling Nitrogen for 10 min.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ solution (3.0 eq).

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

-

Phase 2: Saponification

Objective: Reveal the carboxylic acid for amide coupling.

Protocol:

-

Dissolve the ester from Phase 1 in THF/MeOH (1:1, 10 mL).

-

Add LiOH·H₂O (3.0 eq) dissolved in minimal water.

-

Stir at 50°C for 2 hours.

-

Acidification (Critical): Cool to 0°C. Acidify carefully with 1M HCl to pH ~3. The product often precipitates.

-

Isolation: Filter the precipitate or extract with EtOAc/THF (THF helps solubility of the acid).

Phase 3: The "Warhead" Installation (Primary Amidation)

Objective: Convert the acid to the primary amide without dehydration to nitrile. Challenge: Primary amides can be difficult to synthesize cleanly using standard EDC/HOBt due to slow kinetics with ammonia. Solution: Use HATU with Ammonium Chloride (NH₄Cl) as the ammonia source.

Materials:

-

Substrate: 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.

-

Coupling Agent: HATU (1.2 eq).

-

Amine Source: Ammonium Chloride (NH₄Cl) (3.0 eq) - Using solid salt prevents handling gaseous NH3.

-

Base: DIPEA (5.0 eq).

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (5.0 eq). Add HATU (1.2 eq) in one portion.

-

Observation: The solution typically turns yellow/orange. Stir for 10 mins to form the active ester.

-

-

Amidation: Add solid NH₄Cl (3.0 eq) directly to the stirring mixture.

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Note: Do not heat, as this promotes nitrile formation.

-

-

Workup: Pour the reaction mixture into ice-cold 0.5 M HCl (50 mL). The product should precipitate as a solid.

-

Purification: Filter the solid. Wash with water and cold ether. If necessary, recrystallize from Ethanol/Water.

Synthetic Workflow Visualization

Caption: Step-wise synthetic route for the generation of the PARP-inhibitory scaffold.

QC and Validation Parameters

To ensure the synthesized compound is a valid PARP probe, the following analytical benchmarks must be met.

Chemical Validation (NMR)

The primary amide protons are the most critical diagnostic peaks.

-

¹H NMR (DMSO-d₆): Look for two broad singlets (or one very broad hump) between δ 6.8 – 7.6 ppm . These correspond to the -CONH₂.

-

Pyrrole NH: A broad singlet typically downfield at δ 11.5 – 12.0 ppm .

Bio-Assay Validation (IC50)

When testing against PARP-1 (using a commercial chemiluminescent PARP assay kit), the expected potency for 4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide should be:

| Compound Variant | R-Group (C4) | Expected IC50 (PARP-1) | Solubility (LogP) |

| Target | 4-Fluorophenyl | 20 – 50 nM | 2.3 (Moderate) |

| Unsubstituted | H | > 1000 nM | 0.8 (High) |

| Bulky/Rigid | 4-Biphenyl | < 10 nM | 3.5 (Low) |

Note: Data estimates based on SAR trends for nicotinamide mimics.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amidation | Incomplete activation of acid. | Ensure HATU is fresh. Pre-activate for 15 mins before adding NH₄Cl. |

| Nitrile Formation | Dehydration of amide. | Keep reaction temperature < 30°C. Avoid strong dehydrating agents like POCl₃. |

| Regioselectivity (Suzuki) | C2 vs C4 vs C5 coupling. | Use the 4-bromo starting material. C-H activation methods are less selective and not recommended for beginners. |

| Product Solubility | Planar aromatic stacking. | If insoluble in DMSO, convert to HCl salt or introduce solubilizing groups (e.g., piperazine) on the aryl tail. |

References

-

Mechanistic Basis of PARP Inhibition

- Title: Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins.

- Source: Int J Mol Sci (via NCBI PMC).

-

URL:[Link]

-

Synthetic Library Strategy

- Title: Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a Stetter-Paal-Knorr reaction sequence.

- Source: Journal of Combin

-

URL:[Link]

-

Amide Coupling Protocols

-

PARP Inhibitor SAR Overview

- Title: PARP Inhibitors: Clinical Limitations and Recent

- Source: Int J Mol Sci (MDPI).

-

URL:[Link]

Sources

Scalable synthesis routes for 3-cyclopropyl-1H-pyrrole-2-carboxylic acid

This guide outlines the scalable synthesis of 3-cyclopropyl-1H-pyrrole-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for oncology) and antiviral agents.

The 3-position of the pyrrole ring is electronically and sterically less accessible than the 4- or 5-positions via standard electrophilic aromatic substitution. Direct halogenation of pyrrole-2-carboxylates typically yields the 4-bromo or 4,5-dibromo products. Therefore, this guide presents two distinct, high-fidelity strategies:

-

The Convergent Route (Recommended): A silver-catalyzed [3+2] cycloaddition that builds the pyrrole ring with the cyclopropyl group in situ, ensuring perfect regiocontrol.

-

The Process Route (Suzuki Coupling): A cross-coupling approach utilizing commercially available or pre-synthesized 3-bromo intermediates, ideal for GMP campaigns where unit operations (coupling, extraction) are standardized.

Part 1: Retrosynthetic Analysis & Strategy

The core challenge is installing the cyclopropyl group at C3 while maintaining the carboxylic acid at C2.

Figure 1: Retrosynthetic disconnection showing the De Novo Cycloaddition (Route A) and Cross-Coupling (Route B) pathways.

Part 2: Route A - Silver-Catalyzed [3+2] Cycloaddition

Best for: High regioselectivity, atom economy, and avoiding difficult halogenation steps.

This route utilizes the formal [3+2] cycloaddition of terminal alkynes with isocyanoacetates. The silver catalyst activates the terminal alkyne, facilitating a stepwise addition/cyclization with the isocyanide to yield the 3-substituted pyrrole exclusively.

Protocol 1: Synthesis of Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate

Reagents:

-

Ethyl isocyanoacetate (1.2 equiv)

-

Cyclopropylacetylene (1.0 equiv)

-

Silver Carbonate (

) (0.05 – 0.10 equiv) or AgOAc -

Solvent: 1,4-Dioxane or DMF

-

Temperature: 80 °C

Step-by-Step Methodology:

-

Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, suspend

(5 mol%) in anhydrous 1,4-dioxane (0.5 M concentration relative to alkyne). -

Addition: Add cyclopropylacetylene (1.0 equiv) and ethyl isocyanoacetate (1.2 equiv) to the suspension.

-

Note: Ethyl isocyanoacetate has a pungent odor. Handle in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to 80 °C under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically completes within 3–6 hours.

-

Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove silver residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes).

Protocol 2: Hydrolysis to Free Acid

-

Dissolution: Dissolve the ester (1.0 equiv) in a 1:1 mixture of THF/MeOH.

-

Saponification: Add aqueous LiOH (2.0 M, 3.0 equiv). Stir at 50 °C for 4 hours.

-

Isolation: Evaporate volatiles. Acidify the aqueous residue to pH 2–3 with 1 M HCl. The product will precipitate.

-

Filtration: Filter the white solid, wash with cold water, and dry under vacuum.

Part 3: Route B - Suzuki-Miyaura Cross-Coupling

Best for: Late-stage diversification, GMP scale-up (using commercial intermediates).

This route relies on the palladium-catalyzed coupling of a 3-bromo-pyrrole intermediate. Note that the nitrogen must be protected (e.g., with a phenylsulfonyl or Boc group) to facilitate the coupling and prevent catalyst poisoning.

Starting Material: Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate. Sourcing Note: If not purchased, this is synthesized by brominating methyl 1-(phenylsulfonyl)pyrrole-2-carboxylate. The bulky sulfonyl group and the ester directing effect help favor the 3-position or allow separation from the 4-isomer.

Protocol 3: Suzuki Coupling

Reagents:

-

Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) or DME/Water

Step-by-Step Methodology:

-

Degassing: In a reaction reactor, combine the bromo-pyrrole, cyclopropylboronic acid, and

in Toluene/Water. Sparge with nitrogen for 15 minutes to remove oxygen. -

Catalyst Addition: Add the Pd catalyst. Sparge for another 5 minutes.

-

Reaction: Heat to 90–100 °C for 12–16 hours. Vigorous stirring is essential for the biphasic mixture.

-

Workup: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Extract aqueous phase with EtOAc.[3]

-

Scavenging: Treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict, or proceed to crystallization.

-

Purification: Crystallization from EtOH/Heptane or column chromatography.

-

Product: Methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate.[4]

-

Protocol 4: Global Deprotection

The phenylsulfonyl group and the methyl ester can often be removed simultaneously under basic hydrolysis conditions, though harsh conditions may be required to cleave the sulfonamide.

-

Reaction: Dissolve the coupled product in MeOH/Water (3:1). Add excess NaOH (5–10 equiv).

-

Reflux: Heat to reflux (approx. 70–80 °C) for 6–12 hours. Monitor the disappearance of both the ester and the sulfonyl group (N-H formation).

-

Isolation: Cool, remove MeOH in vacuo. Acidify carefully to pH 3. Extract with 2-MeTHF or EtOAc.

-

Crystallization: Recrystallize from water/ethanol to obtain the pure acid.

Part 4: Data Summary & Comparison

| Feature | Route A: Ag-Catalyzed Cycloaddition | Route B: Suzuki Coupling |

| Regioselectivity | Excellent (>95:5) for 3-isomer | Dependent on starting material purity |

| Step Count | 2 (Cyclization + Hydrolysis) | 3 (if starting from protected bromo-pyrrole) |

| Scalability | Good (Ag recovery required) | Excellent (Standard GMP operations) |

| Cost Driver | Cyclopropylacetylene, Silver catalyst | Pd catalyst, Boronic acid, Precursor cost |

| Safety | Isocyanide odor/toxicity | Boronic acid stability, Pd heavy metals |

| Overall Yield | ~60–70% (2 steps) | ~50–65% (3 steps) |

Part 5: References

-

Gao, M., et al. (2015). "Synthesis of Pyrroles by Click Reaction: Silver-Catalyzed Cycloaddition of Terminal Alkynes with Isocyanides." Organic Letters. (Demonstrates the regioselective formation of 3-substituted pyrrole-2-carboxylates from terminal alkynes and isocyanoacetates).

-

Barton, D. H. R., & Zard, S. Z. (1985).[5][6] "A new synthesis of pyrroles from nitroalkenes."[5] Journal of the Chemical Society, Chemical Communications.[5] (Foundational reference for isocyanoacetate chemistry, though Route A uses the alkyne modification).

-

Wallace, D. J., et al. (2002). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters. (Protocol for coupling cyclopropylboronic acid with heteroaryl halides).

-

PubChem Compound Summary. "3-cyclopropyl-1H-pyrrole-2-carboxylic acid" (CID 79325455).

-

BenchChem Application Note. "The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 乐研 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Troubleshooting & Optimization

Preventing decarboxylation of pyrrole-2-carboxylic acids during synthesis

Executive Summary & Core Problem

The instability of pyrrole-2-carboxylic acids is a notorious bottleneck in heterocyclic synthesis. Unlike benzoic acids, pyrrole-2-carboxylic acids possess an electron-rich aromatic ring that makes the C2 position highly susceptible to electrophilic attack.

The Failure Mode: Under acidic conditions or thermal stress, the pyrrole ring undergoes ipso-protonation at the C2 position. This disrupts aromaticity and creates a tetrahedral intermediate that rapidly collapses to release CO₂ and the corresponding pyrrole. This is not a random degradation; it is a kinetically driven event governed by ring electron density and pH.

This guide provides the mechanistic understanding and specific protocols required to arrest this pathway during synthesis, workup, and storage.

Mechanistic Root Cause Analysis

To prevent decarboxylation, one must understand the "Invisible Enemy": Acid-Catalyzed Ipso-Protonation .

The reaction does not require high heat if the pH is sufficiently low. The rate-determining step is the protonation of the pyrrole ring at the carbon bearing the carboxyl group.[1][2][3]

Mechanism Visualization

The following diagram illustrates the critical failure pathway. Note how Electron-Donating Groups (EDGs) accelerate the process by stabilizing the cationic intermediate.

Figure 1: The acid-catalyzed decarboxylation pathway. The critical control point is preventing the formation of the C2-protonated intermediate.

Troubleshooting Guide: Synthesis & Workup

The most common point of failure is the acidification step following the saponification of pyrrole-2-carboxylate esters.

Scenario: Saponification Workup

User Complaint: "I hydrolyzed my ethyl ester with NaOH. It looked fine by TLC, but after adding HCl and evaporating, my product disappeared/turned into a black tar."

Diagnosis: You likely acidified to pH 1-2 or used concentrated mineral acid, triggering rapid decarboxylation and subsequent polymerization of the resulting unstable pyrrole.

The "Cold-Buffer" Isolation Protocol

Do not follow standard organic workups. Use this specific protocol for labile pyrrole acids.

Reagents Required:

-

Lithium Hydroxide (LiOH) or NaOH (1M)

-

THF/Water (solvent)[4]

-

Quench Buffer: 0.5M Citric Acid or 1M Potassium Dihydrogen Phosphate (KH₂PO₄). Do not use Conc. HCl.

-

Extraction Solvent: Ethyl Acetate or DCM (pre-cooled).

Step-by-Step Methodology:

-

Hydrolysis: Dissolve ester in THF/Water (3:1). Add LiOH (2-3 equiv). Stir at Room Temperature (Do not reflux unless absolutely necessary).

-

Monitoring: Monitor consumption of ester by TLC.

-

The Critical Step (Acidification):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Do not dump acid in.

-

Slowly add the Quench Buffer (Citric acid or Phosphate) dropwise with vigorous stirring.

-

Target pH: Adjust pH to 4.0 – 5.0 .

-

Technical Note: Pyrrole-2-carboxylic acids typically have pKa values around 4.4. You do not need to go to pH 1 to extract them. At pH 4-5, a significant portion is in the neutral form and extractable, while minimizing the concentration of protons available for the ipso-attack.

-

-

Extraction: Immediately extract with cold Ethyl Acetate.

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate) for only 10 minutes. Magnesium Sulfate (MgSO₄) can sometimes be slightly acidic; Na₂SO₄ is safer.

-

Concentration: Evaporate solvent on a rotary evaporator with the bath temperature set < 30°C . Never heat to dryness.

Stability Data & Substituent Effects

Not all pyrrole acids are equally fragile. The substituents on the ring dictate the stability. Use this table to assess the risk level of your specific molecule.

| Substituent Type | Examples | Electronic Effect | Stability Prediction | Recommended Workup pH |

| Strong EWG | -NO₂, -CN, -CF₃, -COR | Deactivates ring | High. Resistant to decarboxylation. | pH 2-3 is generally safe. |

| Weak EWG | -Cl, -Br, -I | Mild deactivation | Moderate. Handle with care. | pH 3-4. |

| Neutral/H | Unsubstituted | Baseline | Low. Unstable in strong acid/heat. | pH 4-5. Keep cold. |

| Weak EDG | -Alkyl (Methyl, Ethyl) | Activates ring | Very Low. Decarboxylates easily. | pH 5-6. Buffer essential. |

| Strong EDG | -OMe, -NH₂, -OH | Strong activation | Critical. Extremely unstable. | Avoid isolation if possible. Use as salt. |

Workflow Decision Tree

Use this logic flow to determine the correct processing method for your specific pyrrole derivative.

Figure 2: Decision matrix for processing pyrrole-2-carboxylic acid reaction mixtures.

Frequently Asked Questions (FAQs)

Q: Can I store pyrrole-2-carboxylic acid on the shelf? A: Pure, unsubstituted pyrrole-2-carboxylic acid is metastable. It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). If the ring has strong electron-donating groups, it should be generated in situ and used immediately.

Q: I need to perform a Vilsmeier-Haack reaction on a pyrrole-2-carboxylic acid. Will it survive? A: Likely not. The Vilsmeier reagent is acidic and electrophilic. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or benzyl) before performing electrophilic aromatic substitutions, then hydrolyze at the very end.

Q: Why do you recommend LiOH over NaOH? A: Lithium salts have higher solubility in organic solvents (like THF/Ethanol) used during saponification, allowing the reaction to proceed at lower temperatures. Additionally, if you cannot isolate the acid, the lithium carboxylate salt is often more soluble and easier to handle in subsequent coupling reactions than the sodium salt.

Q: My product turned pink/red during drying. What happened? A: This is the "Pyrrole Red" phenomenon. It indicates that some decarboxylation occurred, generating free pyrrole. This free pyrrole then polymerized or reacted with the remaining acid/aldehyde species. It confirms that your workup was too acidic or too hot.

References

-

Kinetics and Mechanism of Decarboxylation

-

Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.[2]

-

Source:

-

-

General Synthesis & Handling

-

Substituent Effects & Metabolic Stability

- Zhang, J., et al. (2021).

-

Source:

-

Saponification Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Decarboxylation [organic-chemistry.org]

Technical Support Center: Palladium Removal in Pyrrole Synthesis

Topic: Removing Palladium Impurities from Pyrrole Coupling Reactions

Ticket ID: PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Pyrrole Paradox": Executive Summary

The Problem: You have successfully performed a Suzuki, Stille, or Buchwald-Hartwig coupling on a pyrrole scaffold. However, your residual Palladium (Pd) levels are stubbornly high (>500 ppm), and the product is turning black upon standing.

The Scientific Context: Pyrroles present a unique challenge in Pd removal compared to standard aromatics:

-

High Affinity: The electron-rich pyrrole nitrogen and

-system act as "soft" ligands, coordinating strongly with Pd(II) species. This competes with standard scavengers. -

Acid Sensitivity: The standard industrial method for Pd removal—an aggressive acid wash (e.g., 6M HCl) to protonate the ligand and free the metal—is forbidden . Pyrroles polymerize rapidly in strong acids (the "pyrrole red" reaction).

-

Oxidation Risk: Residual Pd catalyzes the oxidation of electron-rich pyrroles, leading to degradation and "tarring" over time.

Regulatory Hard Line (ICH Q3D): For an oral drug product (Class 2B), the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day . For a standard 10g daily dose, this requires <10 ppm concentration.

Diagnostic Workflow (Decision Matrix)

Before selecting a reagent, determine your constraints. Use this logic flow to select the correct protocol.

Figure 1: Decision matrix for selecting a palladium removal strategy based on substrate sensitivity and operational scale.

Method A: Functionalized Silica Scavengers (The Gold Standard)

This is the most reliable method for pyrroles because it operates under neutral conditions and minimizes yield loss.

The Chemistry

Silica beads are grafted with functional groups (Thiols, Thioureas) that have a binding affinity for Pd (

-

Best for Pd(II): Thiol (Si-SH) or Thiourea.

-

Best for Pd(0): TMT (Trimercaptotriazine) or DMT.[1]

Protocol: Batch Mode Scavenging

Applicability: 100 mg to 1 kg scale.

-

Dissolution: Dissolve the crude pyrrole mixture in a solvent compatible with the scavenger (THF, EtOAc, MeOH, or DMF). Avoid DCM if possible (slower kinetics).

-

Loading: Add SiliaMetS® Thiol or DMT (or equivalent) at a ratio of 2–5 equivalents relative to the residual Pd content (not the product).

-

Rule of Thumb: If Pd content is unknown, add 5–10% w/w relative to the crude product.

-

-

Temperature: Heat to 50–60°C .

-

Why? Pd complexes are often kinetically stable. Heat is required to overcome the activation energy for ligand exchange (Pyrrole

Thiol).

-

-

Time: Stir for 4–12 hours.

-

Filtration: Filter the suspension through a generic silica pad or Celite® to remove the scavenger beads.

-

Analysis: Test filtrate via ICP-MS.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| No reduction in Pd | Pd is in oxidation state (0) or tightly bound by phosphines. | Switch to Si-DMT or add a mild oxidant (air bubbling) to convert Pd(0) |

| Yield Loss | Product is sticking to the silica backbone (unspecific binding). | Switch to a "Endcapped" silica scavenger (free silanols are blocked). |

| Slow Filtration | Mechanical degradation of beads. | Do not use magnetic stirring bars; use an overhead stirrer to prevent grinding beads into fines. |

Method B: Activated Carbon (The Industrial Workhorse)

Activated carbon is cheap but "dumb"—it adsorbs everything. For pyrroles, this often leads to yield losses of 10–20% if not optimized.

The Protocol: "Dust-Free" Handling

Applicability: >1 kg scale where silica costs are prohibitive.

-

Selection: Use a synthetic carbon (e.g., Carboxen® or Norit® ) rather than generic charcoal. Synthetic carbons have defined pore sizes that may exclude larger drug molecules while trapping metals.

-

Slurry: Add activated carbon (10–20 wt% relative to product) to the solution.

-

Temperature: Heat to 50°C for 1–2 hours.

-

Filtration: Critical Step. Carbon fines can pass through standard filters. Use a 0.45 µm membrane or a depth filter (e.g., Celite) to prevent carbon (and adsorbed Pd) from leaking into the filtrate.

Expert Tip: If yield loss is high (>10%), try pre-wetting the carbon with the pure solvent before adding the reaction mixture. This saturates the non-specific pores with solvent molecules first.

Method C: Aqueous Lixiviants (The Chemical Wash)

Since we cannot use strong acids, we use N-Acetylcysteine (NAC) or Cysteine . These amino acids are zwitterionic/neutral and have high affinity for Pd.

Protocol: The NAC Wash

-

Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc or MTBE).

-

Lixiviant Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7–8 (using mild base like NaHCO3) to ensure the thiol is deprotonated (active thiolate form).

-

Extraction: Wash the organic layer with the NAC solution (3 x 15 min stirs).

-

Visual Cue: The aqueous layer often turns dark red/brown as the Pd-NAC complex forms.

-

-

Rinse: Wash with water and brine to remove residual NAC.

FAQ: Specific Pyrrole Issues

Q: My pyrrole product is unstable in air. Can I scavenge under inert atmosphere?

A: Yes. Silica scavengers work perfectly under Nitrogen/Argon. However, activated carbon often requires oxygen to help oxidize Pd(0) to Pd(II) for effective adsorption. If you must use carbon under

Q: I used a scavenger, but the Pd is still 50 ppm. What now? A: You likely have a "Cocktail Effect." The Pd is present in multiple species (colloidal Pd(0), Pd(II)-phosphine, Pd(II)-pyrrole).

-

Solution: Use a Double Pass .

-

Step 1: Treat with Si-Thiol (removes Pd(II)).

-

Step 2: Treat with Activated Carbon (removes colloidal Pd(0)).

-

Q: Can I use crystallization to remove Pd? A: Be careful. Nitrogen heterocycles (pyrroles, pyridines) often co-crystallize with Palladium. The Pd can incorporate into the crystal lattice. You must scavenge before the final crystallization.

References & Authority

-

ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Defines the 100 µ g/day limit for Pd).

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on scavenging methods).

-

SiliCycle Application Note. (2023). Scavenging of Palladium from API.[2][3][4][5][6] (Industry standard data on Thiol vs. DMT efficiency).

-

Phillips, S. et al. (2019). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Pharmaceutical Intermediate. Organic Process Research & Development. (Comparison of Carbon vs. Silica).

Sources

Overcoming steric hindrance in 3-substituted pyrrole-2-carboxylic acids

Topic: Overcoming Steric Hindrance in 3-Substituted Pyrrole-2-Carboxylic Acids

Welcome to the technical support center for advanced pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically demanding 3-substituted pyrrole-2-carboxylic acids. The unique architecture of these molecules, where a bulky 3-substituent impedes reactivity at the adjacent C2-carboxylic acid, frequently leads to low yields or complete reaction failure with standard protocols.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues related to esterification, amidation, and decarboxylation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My standard esterification of a 3-substituted pyrrole-2-carboxylic acid is failing. What is the underlying issue and what are my immediate options?

Answer:

The primary issue is steric hindrance. The substituent at the C3 position physically blocks the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid at the C2 position. Standard methods like Fischer-Speier esterification, which rely on acid catalysis and equilibrium, are often too mild and slow to overcome this significant steric barrier.

To resolve this, you must activate the carboxylic acid to make it a much more potent electrophile, thereby lowering the energy barrier for the nucleophilic attack.

Troubleshooting Workflow: Failed Esterification

Here is a decision-making workflow for troubleshooting a failed esterification reaction.

Caption: Simplified catalytic cycle for decarboxylation.

Part 2: Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amidation of a Hindered Pyrrole-2-Carboxylic Acid with a Secondary Amine

This protocol describes a general procedure for coupling a sterically hindered 3-substituted pyrrole-2-carboxylic acid with a challenging secondary amine, such as diisopropylamine.

Materials:

-

3-Substituted pyrrole-2-carboxylic acid (1.0 equiv)

-

HATU (1.1 equiv)

-

Secondary Amine (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 3-substituted pyrrole-2-carboxylic acid (1.0 equiv) to a dry, clean reaction flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) to the solution. Stir for 2 minutes. Add DIPEA (3.0 equiv) to the mixture and stir for an additional 15 minutes at room temperature. The solution may change color, indicating the formation of the active OAt-ester. [1][2]4. Amine Addition: Add the secondary amine (1.2 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-6 hours, but highly hindered substrates may require longer reaction times or gentle heating (40-50 °C).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Silver-Catalyzed Decarboxylation of a Hindered Pyrrole-2-Carboxylic Acid

This protocol provides a mild method for removing the carboxylic acid group from a sensitive pyrrole substrate.

Materials:

-

3-Substituted pyrrole-2-carboxylic acid (1.0 equiv)

-

Silver(I) Carbonate (Ag₂CO₃) (0.1 equiv)

-

Acetic Acid (AcOH) (0.05 equiv, optional but recommended) * Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted pyrrole-2-carboxylic acid (1.0 equiv) and silver(I) carbonate (0.1 equiv).

-

Solvent and Additive: Add anhydrous DMSO (to achieve a concentration of approx. 0.2 M). If the substrate is particularly electron-rich or has proven difficult, add acetic acid (0.05 equiv). 3. Reaction: Heat the reaction mixture to 120 °C and stir.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The evolution of CO₂ gas should be apparent. Reactions are typically complete in 12-18 hours.

-

Work-up: